molecular formula C10H13NO2 B196310 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol CAS No. 23824-24-0

2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol

Cat. No. B196310
CAS RN: 23824-24-0
M. Wt: 179.22 g/mol
InChI Key: GXNCQQCQUUCKLX-UHFFFAOYSA-N
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Description

“2-Methyl-1,2,3,4-tetrahydroisoquinoline” is a compound with the molecular formula C10H13N . It has an average mass of 147.217 Da and a monoisotopic mass of 147.104797 Da .


Molecular Structure Analysis

The molecular structure of “2-Methyl-1,2,3,4-tetrahydroisoquinoline” involves a heterocyclic scaffold that is common in isoquinoline alkaloids . This structure is part of a large group of natural products and has been the focus of much attention due to its diverse biological activities .


Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 216.7±9.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 45.3±3.0 kJ/mol and a flash point of 76.9±15.6 °C .

Scientific Research Applications

Neuroprotective Properties

2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol, a tetrahydroisoquinoline derivative, exhibits neuroprotective and neurorestorative actions. This compound, along with others like higenamine and 1-methyl-1,2,3,4-tetrahydroisoquinoline, shows promise in protecting nerve cells and possibly restoring nerve function. This is a significant area of interest in neuroscientific research, especially for conditions involving neuronal damage or degeneration (Peana, Bassareo, & Acquas, 2019).

Relation to Parkinson's Disease

2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol has been identified in both parkinsonian and normal human brains. Its presence and increased levels in Parkinson's patients suggest a potential role as an endogenous neurotoxin contributing to the disease. This discovery underscores the compound's significance in neurological research, particularly in understanding the etiology of Parkinson's disease (Niwa et al., 1987; Niwa et al., 1991).

Pharmacological Effects

The compound's interaction with the sympathetic nervous system, particularly its uptake and storage in peripheral nerves, has been studied. This research is valuable in understanding the pharmacological and physiological effects of tetrahydroisoquinolines, offering insights into their potential therapeutic uses (Cohen, Mytilineou, & Barrett, 1972).

Therapeutic Applications

As part of the broader family of tetrahydroisoquinolines, this compound is part of a group known for its 'privileged scaffolds' in nature. Initially recognized for neurotoxicity, certain derivatives have shown potential in preventing conditions like Parkinsonism. These compounds have been explored for various therapeutic applications, including cancer and central nervous system disorders (Singh & Shah, 2017).

Synthesis and Chemical Modifications

Research has also focused on the synthesis and chemical modifications of tetrahydroisoquinolines, including 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol. These studies are crucial for developing new compounds with enhanced therapeutic properties or reduced toxicity (Song Hong-rui, 2011; Sakane et al., 1974).

Future Directions

While specific future directions for “2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol” are not mentioned in the available literature, the THIQ scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity, suggesting potential future research directions .

properties

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-5-7-2-3-8(12)4-9(7)10(13)6-11/h2-4,10,12-13H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNCQQCQUUCKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=C(C1)C=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10275444
Record name 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol

CAS RN

23824-24-0
Record name 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NO El'tsova, GB Golubitskii, EV Budko - Journal of Analytical Chemistry, 2014 - Springer
A review of publications on studying the stability of pharmaceutical preparations and interactions of their components is presented. Volumetric and physical factors activating …
Number of citations: 2 link.springer.com

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